Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

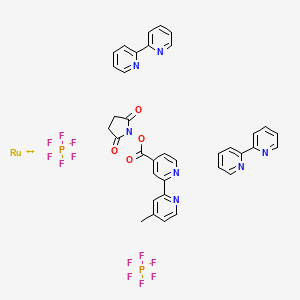

(2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4.2C10H8N2.2F6P.Ru/c1-10-4-6-17-12(8-10)13-9-11(5-7-18-13)16(22)23-19-14(20)2-3-15(19)21;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h4-9H,2-3H2,1H3;2*1-8H;;;/q;;;2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJZJWDQEYXDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)ON3C(=O)CCC3=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29F12N7O4P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1014.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ru(bpy)₂ (mcbpy-O-Su-ester)(PF₆)₂: Properties, Synthesis, and Applications in Bioconjugation and Electrochemiluminescence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(2,2′-bipyridine)-4′-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate), commonly abbreviated as Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂. This ruthenium-based complex is a versatile tool in biomedical research and diagnostics, primarily utilized as a labeling agent for biomolecules. Its utility stems from the N-hydroxysuccinimide (NHS) ester functional group, which readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds. The core of its functionality lies in its robust photophysical and electrochemical properties, making it an exceptional label for fluorescence and electrochemiluminescence (ECL) based assays. This document details its chemical and physical properties, provides a general synthesis pathway, outlines experimental protocols for bioconjugation and ECL immunoassays, and presents key quantitative data in a structured format for easy reference.

Core Properties and Characteristics

Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ is a salt containing a cationic ruthenium(II) complex and two hexafluorophosphate (B91526) anions. The central ruthenium ion is coordinated to two 2,2'-bipyridine (B1663995) (bpy) ligands and one modified bipyridine ligand, 4'-methyl-4-carboxybipyridine, which is further functionalized with an N-succinimidyl ester. This activated ester is the key to its utility as a labeling reagent.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. The compound is a synthetic, dark red to brown powder that is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, it is recommended to keep the compound at -20°C under desiccating conditions to maintain its stability for up to two years.[1][3]

Table 1: Physicochemical Properties of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂

| Property | Value | Reference |

| IUPAC Name | Bis(2,2′-bipyridine)-4′-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate) | [1] |

| CAS Number | 136724-73-7 | [1] |

| Molecular Formula | C₃₆H₂₉F₁₂N₇O₄P₂Ru | [1] |

| Molecular Weight | 1014.66 g/mol | [1] |

| Appearance | Dark red to brown powder | [2] |

| Solubility | Soluble in water, DMSO | [1][2] |

| Storage | -20°C, desiccated | [1][3] |

Photophysical and Electrochemical Properties

The utility of this ruthenium complex in various assays is dictated by its distinct photophysical and electrochemical characteristics, summarized in Table 2. It exhibits a strong absorption in the visible range, with an excitation maximum around 458 nm, and emits light in the orange-red region of the spectrum, with an emission maximum at approximately 628 nm.[1] A notable feature is its long fluorescence lifetime, which is in the order of hundreds of nanoseconds. While the quantum yield of the parent [Ru(bpy)₃]²⁺ complex is known to be around 0.042 in water, the specific quantum yield for this derivative may vary. The electrochemical behavior is characterized by a reversible one-electron oxidation of the Ru(II) center to Ru(III) at a potential of approximately +1.25 V versus a standard hydrogen electrode (SHE).

Table 2: Photophysical and Electrochemical Data

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~458 nm | [1] |

| Emission Maximum (λem) | ~628 nm | [1] |

| Fluorescence Lifetime (τ) | ~500 ns | [4] |

| Quantum Yield (Φ) | ~0.04 (for [Ru(bpy)₃]²⁺) | |

| Molar Extinction Coefficient (ε) | ~14,600 M⁻¹cm⁻¹ at 452 nm (for [Ru(bpy)₃]²⁺) | |

| Ru(II/III) Redox Potential | ~+1.25 V vs. SHE |

Synthesis Pathway

The synthesis of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ follows a multi-step process that is characteristic of ruthenium polypyridyl complex synthesis. The general workflow is depicted in the diagram below. The process begins with the synthesis of the precursor complex, cis-[Ru(bpy)₂Cl₂], which is then reacted with the modified ligand, 4'-methyl-4-carboxybipyridine (mcbpy-COOH). The resulting carboxylic acid-functionalized complex is then activated to the N-hydroxysuccinimide ester.

References

In-Depth Technical Guide: Chemical Properties of Ru(bpy)₂ (mcbpy-O-Su-ester)(PF₆)₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2′-bipyridine)-4′-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate), commonly abbreviated as Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂, is a ruthenium-based complex widely utilized as a labeling agent in biological assays. Its primary application lies in electrochemiluminescence (ECL), where it serves as a highly sensitive reporter molecule.[1][2][3] This complex features an N-hydroxysuccinimide (NHS) ester functional group, which allows for the covalent attachment to primary and secondary amines on biomolecules such as proteins, peptides, and nucleic acids.[4][5][6] The resulting conjugates can be detected with high sensitivity and a wide dynamic range in various analytical platforms. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this important reagent.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₆H₂₉F₁₂N₇O₄P₂Ru | [5][7] |

| Molecular Weight | 1014.66 g/mol | [5][7][8] |

| CAS Number | 136724-73-7 | [5][7] |

| Appearance | Solid | [8] |

| Solubility | Soluble in water. | |

| Storage | Store at -20°C, protected from light and moisture. | [1] |

Spectroscopic and Electrochemical Properties

The utility of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ as a labeling agent is intrinsically linked to its distinct spectroscopic and electrochemical behavior.

Spectroscopic Properties

The complex exhibits strong absorption in the visible range and emits a characteristic orange-red luminescence upon excitation.

| Parameter | Value | Conditions | Reference |

| Excitation Wavelength (λex) | ~458 nm | 0.1 M phosphate (B84403) buffer, pH 7.0 | [8] |

| Emission Wavelength (λem) | ~628 nm | 0.1 M phosphate buffer, pH 7.0 | [8] |

| Molar Absorptivity (ε) | ~14,600 M⁻¹cm⁻¹ at 452 nm | Acetonitrile | [9] |

| Photoluminescence Quantum Yield (Φ) | ~0.042 | Water | [9] |

Note: Molar absorptivity and quantum yield data are for the parent complex, Tris(2,2'-bipyridyl)ruthenium(II), and are provided as an approximation.

Electrochemical Properties

The electrochemical behavior of ruthenium bipyridyl complexes is central to their application in ECL. The Ru(II) center can be reversibly oxidized to Ru(III), a key step in the ECL process.

| Parameter | Value | Conditions | Reference |

| Ru(II)/Ru(III) Oxidation Potential | ~+1.26 V vs. SCE | Acetonitrile | [10] |

| First Ligand-Based Reduction | ~-1.33 V vs. SCE | Acetonitrile | [10] |

Note: The redox potential values are for the parent complex, Tris(2,2'-bipyridyl)ruthenium(II), and are provided as an approximation.

Experimental Protocols

General Protein Labeling Protocol

This protocol outlines a general procedure for the covalent labeling of proteins with Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂. Optimization of the molar ratio of the label to the protein may be required for specific applications.

Caption: General workflow for protein labeling.

Methodology:

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0) at a suitable concentration (e.g., 1-10 mg/mL).

-

Label Preparation: Prepare a stock solution of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) (e.g., 1-10 mg/mL).

-

Labeling Reaction: Add a calculated amount of the labeling reagent to the protein solution. A 10- to 20-fold molar excess of the label over the protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or agitation and protected from light.

-

Purification: Remove the unreacted label and byproducts from the labeled protein. This can be achieved by size-exclusion chromatography, dialysis, or spin filtration.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~458 nm (for the ruthenium label). Further characterization can be performed using SDS-PAGE and mass spectrometry.[11][12]

Electrochemiluminescence (ECL) Mechanism

The ECL process involves the generation of excited-state [Ru(bpy)₃]²⁺* through a series of electrochemical reactions at an electrode surface. A co-reactant, typically tri-n-propylamine (TPA), is often used to enhance the ECL signal.

Caption: Simplified ECL mechanism with TPA.

Mechanism Overview:

-

Oxidation: At the electrode surface, both the ruthenium complex ([Ru(bpy)₃]²⁺) and the co-reactant (TPA) are oxidized to form [Ru(bpy)₃]³⁺ and the TPA radical cation (TPA⁺•).

-

Deprotonation: The TPA radical cation is unstable and rapidly deprotonates to form a highly reducing TPA radical (TPA•).

-

Excited State Formation: The TPA radical can reduce [Ru(bpy)₃]³⁺ to generate the excited state [Ru(bpy)₃]²⁺* directly. Alternatively, [Ru(bpy)₃]³⁺ can be reduced to [Ru(bpy)₃]⁺, which then reacts with another [Ru(bpy)₃]³⁺ molecule in an annihilation reaction to produce the excited state.

-

Light Emission: The excited state [Ru(bpy)₃]²⁺* relaxes to the ground state, emitting a photon of light at approximately 620 nm.

This efficient generation of an excited state through an electrochemical process forms the basis for the high sensitivity of ECL-based detection methods.[13][14][15]

References

- 1. Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Bis(2,2 -bipyridine)-4 -methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate) BioReagent, fluorescence 136724-73-7 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. cenmed.com [cenmed.com]

- 7. This compound | C36H29F12N7O4P2Ru | CID 16218819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - CAS-Number 136724-73-7 - Order from Chemodex [chemodex.com]

- 9. Tris(2,2'-bipyridyl)ruthenium(II) [omlc.org]

- 10. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 11. DSpace [scholarworks.umass.edu]

- 12. Chromatographic, Electrophoretic, and Mass Spectrometric Methods for the Analytical Characterization of Protein Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. keio.elsevierpure.com [keio.elsevierpure.com]

- 15. Ruthenium bipyridine complexes as electrochemiluminescent transducers for ionophore-based ion-selective detection - Analyst (RSC Publishing) [pubs.rsc.org]

Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

This document provides an in-depth overview of the ruthenium-based dye, Bis(2,2′-bipyridine)-4′-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate), commonly referred to as Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2. This compound is a versatile tool in various research and development applications due to its unique photophysical and chemical properties.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for understanding its behavior in experimental settings.

| Property | Value | References |

| Molecular Weight | 1014.66 g/mol | [1][2][3][4][5] |

| Molecular Formula | C36H29F12N7O4P2Ru | [1][2][3][5] |

| CAS Number | 136724-73-7 | [1][2][4][5] |

| Appearance | Solid | [4][6] |

| Solubility | Soluble in water | [2][4][6] |

| Excitation Maximum (λex) | 458 nm | [2][3][4] |

| Emission Maximum (λem) | 628 nm | [2][3][4] |

| Purity | >97% | [2][3] |

Storage and Handling

Proper storage is crucial to maintain the integrity and functionality of the compound.

| Condition | Recommendation | References |

| Long-term Storage | -20°C | [2][4][6] |

| Shipping | Ambient temperature, can be shipped with blue ice. | [2] |

| Precautions | Protect from light and moisture. Store under desiccating conditions. | [4] |

| Stability | Stable for at least 2 years after receipt when stored at -20°C. | [4] |

Applications and Mechanisms of Action

This compound is an activated ester of a ruthenium complex designed for the acylation of primary and secondary amines, such as the side chains of amino acids.[1][2][4][5] This reactivity makes it a powerful tool for labeling proteins and other biomolecules. Its primary applications are detailed below.

Protein Labeling and Gel Staining

The succinimidyl ester group readily reacts with amine groups on proteins, forming stable covalent bonds. This property is leveraged for 1D and 2D protein gel staining.[2][4] A simple pre-electrophoresis staining procedure offers sensitivity that is comparable to or better than commonly used stains like SYPRO Ruby.[4][6][7]

Experimental Protocols

While specific, detailed protocols are often application- and laboratory-dependent, the following provides a general framework for the use of this compound in its key applications.

General Protein Labeling Workflow

The following diagram illustrates a generalized workflow for labeling proteins with this compound.

Electrochemiluminescence (ECL) Detection

This compound is utilized as a sensitive label in electrochemiluminescence immunoassays.[1][2][3][8] The underlying principle involves the electrochemical generation of an excited state of the ruthenium complex, which then emits light upon relaxation. A common co-reactant used in these assays is tri-n-propylamine (TPrA).

The simplified ECL reaction pathway is depicted below:

Quencher in Fluorescence Resonance Energy Transfer (FRET)

This ruthenium complex can act as an effective quencher for the fluorescence of quantum dots (QDs).[1][3][8] The mechanism is often based on charge transfer rather than Förster resonance energy transfer (FRET). The efficiency of quenching can be modulated by the distance between the QD and the ruthenium complex, making it suitable for developing biosensors.

The logical relationship in a QD-based biosensor utilizing this quencher is shown below:

Further Applications

Beyond the detailed applications, this compound has been identified as a valuable tool in the following areas:

-

Capture Probe for Viral Antigens: It has been used as a capture probe for the EV71 virus antigen.[1][3][8]

-

Detection of Matrix Metalloproteinases (MMPs): Its properties make it a sensitive label for the detection of MMPs.[1][2][3][8]

-

Measurement of Hydrodynamic Radii: The compound can be used as a labeling agent to measure the hydrodynamic radii of intravitreal anti-VEGF therapeutics.[1]

This technical guide provides a comprehensive overview of this compound, highlighting its properties, applications, and the fundamental principles behind its use in various experimental contexts. For specific experimental designs, further consultation of peer-reviewed literature is recommended.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound, ester of ruthenium (CAS 136724-73-7) | Abcam [abcam.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS 136724-73-7 | Chemodex | Biomol.de [biomol.com]

- 7. This compound - CAS-Number 136724-73-7 - Order from Chemodex [chemodex.com]

- 8. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the ruthenium-based complex, Bis(2,2′-bipyridine)-4′-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate), commonly abbreviated as Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂. This complex is a notable chemiluminescent and fluorescent probe with significant applications in bioanalytical assays and drug development.

Compound Overview

Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ is a ruthenium(II) polypyridyl complex featuring two unsubstituted 2,2'-bipyridine (B1663995) (bpy) ligands and one functionalized 4'-methyl-4-carboxy-2,2'-bipyridine (mcbpy) ligand. The carboxylic acid group on the mcbpy ligand is activated as an N-hydroxysuccinimide (NHS) ester, facilitating covalent labeling of primary and secondary amines in biomolecules such as proteins and nucleic acids. The complex is typically isolated as a hexafluorophosphate (B91526) (PF₆⁻) salt, which enhances its stability.

Key Properties:

| Property | Value | Reference |

| CAS Number | 136724-73-7 | [1][2][3] |

| Molecular Formula | C₃₆H₂₉F₁₂N₇O₄P₂Ru | [2][3] |

| Molecular Weight | 1014.66 g/mol | [2][3] |

| Appearance | Brown to red solid | N/A |

| Solubility | Soluble in water | [3] |

| Purity | >97% (HPLC) | [3] |

Synthesis Workflow

The synthesis of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ is a multi-step process. The general strategy involves the synthesis of the precursor complex, cis-[Ru(bpy)₂Cl₂], followed by the introduction of the functionalized ligand, 4'-methyl-4-carboxy-2,2'-bipyridine (mcbpy-OH), and subsequent activation of the carboxylic acid group to the NHS ester.

Caption: Overall synthetic pathway for Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂.

Experimental Protocols

The following protocols are compiled from established literature procedures for the synthesis of analogous ruthenium polypyridyl complexes.

Synthesis of cis-[Ru(bpy)₂Cl₂]

This precursor is synthesized from ruthenium(III) chloride and 2,2'-bipyridine.

-

Materials: Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O), 2,2'-bipyridine (bpy), Lithium chloride (LiCl), N,N-Dimethylformamide (DMF), Acetone (B3395972), Diethyl ether.

-

Procedure:

-

A mixture of RuCl₃·xH₂O, 2 equivalents of 2,2'-bipyridine, and a catalytic amount of LiCl are refluxed in DMF under an inert atmosphere for several hours.

-

The reaction mixture is cooled to room temperature, and acetone is added to precipitate the product.

-

The resulting solid is collected by filtration, washed with water and diethyl ether, and dried under vacuum.

-

Synthesis of 4'-Methyl-4-carboxy-2,2'-bipyridine (mcbpy-OH)

The synthesis of this functionalized ligand is a multi-step process, typically starting from commercially available pyridine (B92270) derivatives. The presence of the carboxylic acid group allows for subsequent derivatization.[4][5]

-

General Approach: The synthesis often involves the coupling of two appropriately substituted pyridine rings. One common method is the Stille or Suzuki coupling of a brominated pyridine with a pyridineboronic acid or stannane (B1208499) derivative. Subsequent oxidation of a methyl or other precursor group can yield the carboxylic acid.

Synthesis of Ru(bpy)₂(mcbpy-OH)₂

This step involves the coordination of the mcbpy-OH ligand to the ruthenium center.

-

Materials: cis-[Ru(bpy)₂Cl₂], 4'-methyl-4-carboxy-2,2'-bipyridine (mcbpy-OH), Ethanol, Water, Ammonium hexafluorophosphate (NH₄PF₆).

-

Procedure:

-

cis-[Ru(bpy)₂Cl₂] and a slight excess of mcbpy-OH are refluxed in a mixture of ethanol and water for several hours.

-

The reaction progress can be monitored by thin-layer chromatography.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is dissolved in a minimum amount of water, and a saturated aqueous solution of NH₄PF₆ is added to precipitate the desired complex as the hexafluorophosphate salt.

-

The precipitate is collected by filtration, washed with cold water and diethyl ether, and dried.

-

Synthesis of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂

The final step is the activation of the carboxylic acid to an N-hydroxysuccinimide ester.

-

Materials: --INVALID-LINK--₂, N-Hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) or Dicyclohexylcarbodiimide (DCC), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

--INVALID-LINK--₂ is dissolved in anhydrous DMF.

-

To this solution, 1.5 equivalents of NHS and 1.5 equivalents of EDC·HCl (or DCC) are added.

-

The reaction mixture is stirred at room temperature for several hours to overnight in the dark.

-

The product is precipitated by the addition of diethyl ether.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum. Purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

-

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized complex.

Spectroscopic Properties

The photophysical properties of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ are central to its application as a probe.

| Parameter | Wavelength (nm) | Conditions | Reference |

| Excitation Maximum (λex) | 458 | 0.1 M phosphate (B84403) buffer, pH 7.0 | [3] |

| Emission Maximum (λem) | 628 | 0.1 M phosphate buffer, pH 7.0 | [3] |

-

UV-Vis Absorption: Ruthenium(II) polypyridyl complexes typically exhibit intense metal-to-ligand charge transfer (MLCT) bands in the visible region (around 450 nm) and ligand-centered π-π* transitions in the UV region.[6][7]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of the complex is expected to show a complex pattern of signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons of the bipyridine ligands. The methyl protons of the mcbpy ligand would appear as a singlet in the aliphatic region, and the succinimide (B58015) protons would also be present. Due to the complex's chirality, the protons on the two bpy ligands and even within the same ligand can be diastereotopic, leading to a large number of distinct signals.[8][9][10]

Electrochemical Properties

Cyclic voltammetry is used to determine the redox potentials of the complex.

| Redox Couple | Potential (V vs. SCE) | Conditions | Reference (Analogous Complexes) |

| Ru(II)/Ru(III) Oxidation | +1.13 to +1.25 | 0.1 M (nBu₄N)(PF₆) in Acetonitrile | [6][11] |

-

Cyclic Voltammetry: The complex is expected to exhibit a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. The exact potential can be influenced by the electronic nature of the ligands. Reductions corresponding to the bipyridine ligands are typically observed at more negative potentials.[12][13][14]

Logical Relationships in Characterization

The characterization techniques are interconnected and provide a holistic view of the synthesized compound.

Caption: Logical flow of compound characterization.

Applications

The activated NHS ester functionality of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ makes it a versatile labeling reagent for a wide range of biological applications, including:

-

Electrochemiluminescence (ECL) Immunoassays: As a highly sensitive ECL label for the detection of antigens and other biomolecules.[13]

-

Fluorescence Microscopy and Imaging: For labeling and visualizing proteins and other cellular components.

-

Protein Gel Staining: As a sensitive stain for proteins in 1D and 2D gel electrophoresis.[1][3]

-

Drug Development: In the development of targeted drug delivery systems and diagnostic tools.

Conclusion

The synthesis and characterization of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ require a systematic multi-step approach. Careful execution of the synthesis of the precursor and the functionalized ligand, followed by controlled complexation and esterification, is key to obtaining a high-purity product. Thorough characterization using a combination of spectroscopic and electrochemical techniques is essential to confirm the structure and properties of this important labeling reagent. This guide provides a foundational framework for researchers and professionals working with this versatile ruthenium complex.

References

- 1. scbt.com [scbt.com]

- 2. Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 | C36H29F12N7O4P2Ru | CID 16218819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, ester of ruthenium (CAS 136724-73-7) | Abcam [abcam.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 103946-54-9: 4′-Methyl[2,2′-bipyridine]-4-carboxylic a… [cymitquimica.com]

- 6. Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,2'-bipyridine)-4'-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate), chemically denoted as Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2, is a potent ruthenium-based dye extensively utilized in biomedical research and diagnostics.[1][2] Its primary mechanism of action is not as a direct therapeutic agent but as a highly sensitive labeling reagent for the detection and quantification of biomolecules.[3][4] This guide elucidates the core mechanisms underpinning its functionality, focusing on its application in bioconjugation, fluorescence-based detection, and electrochemiluminescence (ECL) assays. While direct therapeutic effects and interactions with specific signaling pathways have not been extensively documented for this specific compound, this guide will also explore the potential for cytotoxicity and photodynamic effects by drawing comparisons with structurally related ruthenium(II) polypyridyl complexes.

Core Mechanism: Amine-Reactive Labeling

The central function of this compound lies in its ability to covalently attach to biomolecules. This is facilitated by the N-succinimidyl ester (Su-ester) group, which is a highly effective reagent for acylating primary amino groups, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides.[5][6][7]

The reaction proceeds via a nucleophilic attack of the amine on the ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This bioconjugation is typically carried out under mild pH conditions (pH 7-9) in aqueous buffers.[6]

Caption: Bioconjugation workflow of this compound.

Mechanisms of Detection

Once conjugated to a target biomolecule, the ruthenium complex serves as a reporter moiety, enabling detection and quantification through two primary photophysical mechanisms: photoluminescence and electrochemiluminescence.

Photoluminescence (Fluorescence)

The this compound complex exhibits intrinsic fluorescence. Upon excitation with light at its absorption maximum, it emits light at a longer wavelength. This process involves the absorption of a photon, leading to the promotion of an electron from a metal-centered orbital to a ligand-centered orbital, a state known as the metal-to-ligand charge transfer (MLCT) state.[8] The subsequent relaxation of this excited state results in the emission of a photon (phosphorescence).

This property allows for the use of the labeled biomolecule in fluorescence-based applications such as fluorescence microscopy, flow cytometry, and 1D or 2D protein gel staining.[5][6]

Electrochemiluminescence (ECL)

ECL is a highly sensitive detection method where light is generated from electrochemically produced intermediates. The this compound label is a cornerstone of many commercial ECL systems, typically employing tri-n-propylamine (TPrA) as a co-reactant.[3][4][9]

The mechanism in an aqueous system is as follows:

-

Both the Ru(II) complex and TPrA are oxidized at the surface of an electrode.

-

The oxidized TPrA undergoes deprotonation to form a highly reducing TPrA radical.

-

This radical transfers an electron to the oxidized Ru(III) complex.

-

This electron transfer event generates the Ru(II) complex in an excited state (Ru(bpy)3^2+*).

-

The excited state relaxes to the ground state, emitting a photon of light, which is then detected.[1][9]

Caption: Simplified mechanism of ECL generation with a Ru(II) complex and TPrA.

Quantitative Data

| Property | Value | Reference Compound | Source(s) |

| Molecular Weight | 1014.66 g/mol | N/A | [2] |

| Excitation Wavelength (λex) | ~458 nm | N/A | [2][5] |

| Emission Wavelength (λem) | ~628 nm | N/A | [2][5] |

| Solubility | Water | N/A | [2] |

| Photoluminescence Quantum Yield (in MeCN) | ~0.095 (deaerated) | [Ru(bpy)3]2+ | [10] |

| Excited State Lifetime (in MeCN) | ~600 ns | [Ru(bpy)3]2+ | [11] |

| Singlet Oxygen Quantum Yield (in MeCN) | ~0.56 | [Ru(bpy)3]2+ | [10] |

Potential Therapeutic Mechanisms of Action

Although primarily a labeling agent, the structural similarity of this compound to other ruthenium(II) polypyridyl complexes that have been investigated as therapeutic agents suggests potential, albeit unconfirmed, biological activities.

Cytotoxicity

Some ruthenium(II) polypyridyl complexes have demonstrated significant cytotoxicity against various cancer cell lines.[5] The mechanism of this cytotoxicity can vary but may involve interactions with cellular components like microtubules.[5] The lipophilicity of the complex, influenced by the ligands, often correlates with cellular uptake and subsequent biological activity.[5] Given its charged nature and water solubility, the cellular uptake of this compound may be limited compared to more lipophilic analogues.

Photodynamic Therapy (PDT)

A key mechanism for the therapeutic action of some ruthenium complexes is their ability to act as photosensitizers in PDT. Upon light activation, these complexes can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[10][12] Singlet oxygen is a potent oxidizing agent that can induce oxidative stress and trigger apoptosis or necrosis in nearby cells. The parent complex, [Ru(bpy)3]2+, is known to be an efficient generator of singlet oxygen.[10] Therefore, it is plausible that this compound, when conjugated to a molecule that targets diseased cells (e.g., an antibody), could potentially be used as a photosensitizer in targeted PDT.

Caption: Hypothetical mechanism of action in photodynamic therapy.

Experimental Protocols

The following are generalized protocols for the use of this compound. Specific concentrations and incubation times will need to be optimized for each application.

Protein Labeling

Objective: To covalently label a protein with this compound.

Materials:

-

This compound

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column for purification

Procedure:

-

Prepare a stock solution of the ruthenium complex in anhydrous DMSO (e.g., 10 mg/mL).

-

Prepare a solution of the protein of interest in the reaction buffer. The buffer should be free of primary amines (e.g., Tris).

-

Add the ruthenium complex stock solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

Purify the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the ruthenium complex (at ~458 nm).

Electrochemiluminescence Detection

Objective: To detect a labeled biomolecule using ECL.

Materials:

-

Labeled biomolecule

-

ECL buffer (e.g., phosphate (B84403) buffer, pH 7.5) containing tri-n-propylamine (TPrA)

-

ECL instrument with an appropriate electrode (e.g., glassy carbon, platinum)[13]

Procedure:

-

Prepare a solution of the labeled biomolecule in the ECL buffer containing TPrA (typically 100-200 mM).

-

Place the solution in the ECL instrument's measurement cell.

-

Apply a potential sweep or step to the working electrode to initiate the ECL reaction (typically sweeping to ~1.2-1.4 V vs. Ag/AgCl).

-

Measure the light emitted using a photomultiplier tube. The intensity of the light is proportional to the concentration of the labeled biomolecule.

Conclusion

This compound is a versatile and highly sensitive tool for researchers in the life sciences and drug development. Its primary and well-established mechanism of action is as a labeling agent that enables the detection of biomolecules through fluorescence and, most notably, electrochemiluminescence. While its potential as a direct therapeutic agent, for instance in photodynamic therapy, is suggested by its chemical structure and the properties of related compounds, this application remains largely unexplored and requires further investigation. The detailed understanding of its function as a labeling reagent, as outlined in this guide, is crucial for its effective application in a wide range of bioanalytical assays.

References

- 1. sites.usm.edu [sites.usm.edu]

- 2. This compound, ester of ruthenium (CAS 136724-73-7) | Abcam [abcam.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. "INVESTIGATION OF THE CELLULAR UPTAKE AND CYTOTOXICITY OF RUTHENIUM(II)" by Matthew Guerrero [mavmatrix.uta.edu]

- 6. This compound - CAS-Number 136724-73-7 - Order from Chemodex [chemodex.com]

- 7. scbt.com [scbt.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Electrogenerated chemiluminescence 69: the tris(2,2'-bipyridine)ruthenium(II), (Ru(bpy)3(2+))/tri-n-propylamine (TPrA) system revisited-a new route involving TPrA*+ cation radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Light enhanced cytotoxicity and antitumoral effect of a ruthenium-based photosensitizer inspired from natural alkaloids - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00600C [pubs.rsc.org]

- 13. Electrochemiluminescence of [Ru(bpy)3]2+/tripropylamine at glassy carbon, platinum, and palladium electrodes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

An In-Depth Technical Guide to the Excitation and Emission Spectra of Ru(bpy)₂ (mcbpy-O-Su-ester)(PF₆)₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of the ruthenium complex, Bis(2,2'-bipyridine)(4'-methyl-4-carboxybipyridine-N-succinimidyl ester)ruthenium(II) bis(hexafluorophosphate), commonly abbreviated as Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂. This complex is a prominent member of the ruthenium(II) polypyridyl family of fluorescent and electrochemiluminescent dyes, widely utilized in biological labeling, sensing, and drug development applications.

Core Photophysical Properties

The fluorescence of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ arises from a photophysical process known as metal-to-ligand charge transfer (MLCT). Upon absorption of a photon of appropriate energy, an electron is promoted from a metal-centered d-orbital to a π* anti-bonding orbital localized on one of the bipyridine ligands. The subsequent relaxation of this excited state results in the emission of a photon, observed as fluorescence.

The key spectral characteristics of this complex are summarized in the table below. These values are consistently reported across various commercial suppliers and are foundational for its application as a fluorescent probe.

| Parameter | Value | Solvent/Conditions |

| Excitation Maximum (λ_ex) | ~458 nm | 0.1 M Phosphate (B84403) Buffer (pH 7.0) |

| Emission Maximum (λ_em) | ~628 nm | 0.1 M Phosphate Buffer (pH 7.0) |

| Appearance | Orange to dark red solid | Solid state |

| Solubility | Water |

Metal-to-Ligand Charge Transfer (MLCT) Pathway

The following diagram illustrates the fundamental electronic transitions involved in the absorption and emission of light by the ruthenium complex.

Caption: Metal-to-Ligand Charge Transfer (MLCT) process.

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines a general procedure for determining the fluorescence spectra of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂.

Materials and Reagents:

-

Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

0.1 M Phosphate buffer, pH 7.0

-

High-purity nitrogen or argon gas

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the ruthenium complex in anhydrous DMSO. The concentration should be in the millimolar range. Due to the reactivity of the NHS ester with water, the stock solution should be prepared fresh.

-

Working Solution Preparation: Dilute the stock solution in 0.1 M phosphate buffer (pH 7.0) to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum (~458 nm) to avoid inner filter effects.

-

Degassing: To minimize fluorescence quenching by molecular oxygen, thoroughly degas the working solution by bubbling with high-purity nitrogen or argon gas for at least 15-20 minutes.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (~628 nm).

-

Scan a range of excitation wavelengths (e.g., 350-550 nm).

-

The resulting spectrum will show the efficiency of different wavelengths in exciting the fluorophore, with the peak corresponding to the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum (~458 nm).

-

Scan a range of emission wavelengths (e.g., 550-750 nm).

-

The resulting spectrum will show the fluorescence intensity at different wavelengths, with the peak corresponding to the emission maximum.

-

-

Data Analysis: Correct the spectra for instrument-specific variations in lamp intensity and detector response.

The following diagram illustrates the general workflow for fluorescence spectroscopy.

Caption: Experimental workflow for fluorescence spectroscopy.

Protocol for Protein Labeling

The N-hydroxysuccinimide (NHS) ester group on the mcbpy ligand allows for the covalent conjugation of the ruthenium complex to primary amines (e.g., lysine (B10760008) residues) on proteins and other biomolecules.[1]

Materials and Reagents:

-

Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂

-

Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

-

Anhydrous DMSO

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a suitable concentration (typically 1-10 mg/mL).

-

Prepare Dye Solution: Immediately before use, dissolve the ruthenium complex in anhydrous DMSO to a concentration of approximately 1-10 mg/mL.[1]

-

Conjugation Reaction: Add a calculated molar excess of the dissolved dye to the protein solution. A molar challenge ratio of 8:1 (dye:protein) is a common starting point for antibodies.[1]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer. The labeled protein will elute first.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~458 nm (for the ruthenium dye).

The logical flow of the protein labeling process is depicted below.

Caption: Workflow for covalent labeling of proteins.

Applications in Research and Drug Development

The robust photophysical properties and the ability to be covalently attached to biomolecules make Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ a versatile tool in several research areas:

-

Fluorescent Labeling: Used to label antibodies, proteins, and nucleic acids for detection in immunoassays, fluorescence microscopy, and flow cytometry.

-

Electrochemiluminescence (ECL): The ruthenium core is highly active in ECL, making this dye a sensitive label for diagnostic assays.[2][3]

-

Fluorescence Quenching Assays: It can act as an effective quencher for quantum dots, enabling the design of "turn-on" or "turn-off" biosensors.[2][3]

-

Drug Development: The labeling of therapeutic proteins, such as anti-VEGF drugs, allows for the study of their hydrodynamic properties and pharmacokinetics.[3]

This technical guide provides a foundational understanding of the spectral properties of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ and its application in a research context. For specific applications, further optimization of the described protocols may be necessary.

References

Solubility Profile of Ru(bpy)₂ (mcbpy-O-Su-ester)(PF₆)₂ in Aqueous and Organic Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the ruthenium complex, Bis(2,2′-bipyridine)(4′-methyl-4-carboxybipyridine-N-succinimidyl ester)ruthenium(II) bis(hexafluorophosphate), commonly abbreviated as Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂. A comprehensive understanding of its solubility in both aqueous solutions and dimethyl sulfoxide (B87167) (DMSO) is critical for its effective application in various research and development settings, particularly in the realms of bioassays and drug development.

Core Solubility Data

The solubility of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ has been qualitatively and quantitatively assessed in water and DMSO. The compound exhibits good solubility in both solvents, a crucial property for its use as a labeling agent for biological molecules and in electrochemiluminescence (ECL) based detection systems.

| Solvent | Qualitative Solubility | Quantitative Solubility |

| Water | Soluble[1][2][3] | Data not readily available in reviewed literature. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution of 40 mg/mL can be prepared[4]. |

Experimental Protocols: Determining Solubility

A precise determination of the quantitative solubility of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ can be achieved using the established shake-flask method. This protocol is a reliable approach for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ in water and DMSO at a controlled temperature.

Materials:

-

Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂

-

Deionized water

-

Anhydrous DMSO

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ to separate vials containing a known volume of water and DMSO. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any remaining solid particles, pass the solution through a syringe filter into a clean vial.

-

Quantification:

-

UV-Vis Spectrophotometry: Prepare a series of standard solutions of known concentrations of the ruthenium complex in the respective solvent. Measure the absorbance of the standards and the saturated sample at the wavelength of maximum absorbance (λmax), which is approximately 458 nm[2]. Construct a calibration curve and determine the concentration of the saturated sample.

-

HPLC: Develop a suitable HPLC method with a standard curve to accurately quantify the concentration of the ruthenium complex in the filtered supernatant.

-

-

Data Reporting: Express the solubility in units of g/L, mg/mL, or mol/L.

Applications and Experimental Workflows

The utility of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ is primarily centered on its role as a labeling reagent for biological molecules, which can then be detected using highly sensitive electrochemiluminescence (ECL) technology.

Protein Labeling Workflow

The N-succinimidyl ester functional group of the complex reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins to form stable amide bonds. This covalent attachment allows for the sensitive detection of the labeled protein.

Caption: Workflow for covalent labeling of proteins with Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂.

Electrochemiluminescence (ECL) Immunoassay Workflow

Ru-labeled biomolecules are central to highly sensitive immunoassays. In a typical sandwich immunoassay format, the labeled detection antibody generates light in the presence of a co-reactant (e.g., tri-n-propylamine, TPrA) upon electrochemical stimulation, allowing for the quantification of the target analyte.

Caption: Generalized workflow of an electrochemiluminescence (ECL) sandwich immunoassay.

References

An In-depth Technical Guide to the Core Principles of Ru(bpy)₂ (mcbpy-O-Su-ester)(PF₆)₂ Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles underlying the fluorescence of the ruthenium complex, Bis(2,2'-bipyridine)(4'-methyl-4-carboxybipyridine-N-succinimidyl ester)ruthenium(II) bis(hexafluorophosphate), commonly referred to as Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂. This complex is a versatile tool in various research and development fields, particularly in the realms of bioassays and drug discovery, owing to its unique photophysical properties.

Core Principles of Fluorescence

The fluorescence of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ originates from a photophysical process known as Metal-to-Ligand Charge Transfer (MLCT). Upon absorption of light, an electron is promoted from a metal-centered d-orbital of the ruthenium atom to a π-antibonding orbital of one of the bipyridine ligands. This creates an excited state, often denoted as [Ru(III)(bpy)⁻(bpy)(mcbpy-O-Su-ester)]²⁺. The subsequent decay of this excited state back to the ground state results in the emission of a photon, which is observed as fluorescence or, more accurately, phosphorescence due to the involvement of a triplet excited state.[1][2]

The key characteristics of this process are the large Stokes shift (the difference between the excitation and emission wavelengths) and a relatively long excited-state lifetime, which are advantageous for various detection applications.

Photophysical Properties

The photophysical properties of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ are crucial for its application as a fluorescent probe. While specific data for this exact compound can be limited, the properties are closely related to the well-characterized parent complex, [Ru(bpy)₃]²⁺.

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~458 nm | 0.1 M Phosphate Buffer, pH 7.0 | [3] |

| Emission Maximum (λem) | ~628 nm | 0.1 M Phosphate Buffer, pH 7.0 | [3] |

| Quantum Yield (Φ) | Data not available for this specific compound. For [Ru(bpy)₃]²⁺, it is ~0.042 in aqueous solution. | ||

| Fluorescence Lifetime (τ) | Data not available for this specific compound. For [Ru(bpy)₃]²⁺, it is in the range of 100 ns to several microseconds depending on the environment. | [4] |

Factors Influencing Fluorescence

The fluorescence of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ is highly sensitive to its local environment. Several factors can influence its emission intensity and lifetime:

-

Solvent Polarity: The polarity of the solvent can affect the energy of the MLCT state and thus the emission wavelength.

-

Temperature: Temperature can influence the rate of non-radiative decay pathways, with higher temperatures often leading to decreased fluorescence intensity.[4]

-

Presence of Quenchers: The fluorescence can be quenched by various molecules, most notably molecular oxygen.[4] This quenching can occur through dynamic (collisional) or static mechanisms. The relationship between quencher concentration and fluorescence intensity is described by the Stern-Volmer equation.[2]

-

Binding to Biomolecules: Upon conjugation to a biomolecule, such as a protein, the local environment of the ruthenium complex changes, which can lead to alterations in its photophysical properties.

Experimental Protocols

This protocol outlines the general steps for conjugating the N-hydroxysuccinimide (NHS) ester of the ruthenium complex to primary amines (e.g., lysine (B10760008) residues) on a protein.

-

Reagent Preparation:

-

Protein Solution: Prepare a solution of the purified protein at a concentration of 1-5 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.

-

Ruthenium Complex Stock Solution: Dissolve Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL. This should be done immediately before use as the NHS ester is susceptible to hydrolysis.[5]

-

-

Labeling Reaction:

-

Add the ruthenium complex stock solution to the protein solution while gently vortexing. The molar ratio of the ruthenium complex to the protein will need to be optimized for the specific protein and desired degree of labeling. A starting point is a 5- to 20-fold molar excess of the complex.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted ruthenium complex by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer.

-

This protocol describes the general procedure for measuring the fluorescence of the labeled protein.

-

Instrumentation:

-

A spectrofluorometer equipped with an excitation source (e.g., xenon arc lamp or laser), a monochromator for wavelength selection, a sample holder, and a detector (e.g., a photomultiplier tube) is required.

-

-

Sample Preparation:

-

Dilute the labeled protein to a suitable concentration in the desired buffer. The absorbance of the sample at the excitation wavelength should generally be kept below 0.1 to avoid inner filter effects.

-

-

Data Acquisition:

-

Excitation Spectrum: Set the emission monochromator to the emission maximum (~628 nm) and scan a range of excitation wavelengths (e.g., 350-550 nm) to determine the optimal excitation wavelength.

-

Emission Spectrum: Set the excitation monochromator to the excitation maximum (~458 nm) and scan a range of emission wavelengths (e.g., 550-750 nm).

-

Fluorescence Lifetime Measurement: For lifetime measurements, a time-resolved fluorometer with a pulsed light source (e.g., a pulsed laser or LED) is necessary.[4]

-

Visualizations

Caption: The core mechanism of fluorescence in the Ruthenium complex.

Caption: A typical workflow for protein labeling and subsequent fluorescence analysis.

References

The Core of Electrochemiluminescence: A Technical Guide to Ruthenium Complexes

For Researchers, Scientists, and Drug Development Professionals

Electrochemiluminescence (ECL), a highly sensitive and specific analytical technique, has become an indispensable tool in modern research, clinical diagnostics, and drug development. At the heart of this technology often lies a class of molecules known for their remarkable luminous properties: ruthenium complexes. This technical guide provides an in-depth exploration of the core principles governing the electrochemiluminescence of ruthenium complexes, with a focus on the widely utilized Tris(2,2'-bipyridine)ruthenium(II), denoted as [Ru(bpy)3]2+, and its derivatives.

Fundamental Principles of Electrochemiluminescence

Electrochemiluminescence is a process where light is generated from a chemical reaction that is initiated by an electrical stimulus.[1] Unlike photoluminescence, which requires an external light source for excitation, ECL generates the excited state species in situ at the surface of an electrode.[1] This key difference results in an exceptionally high signal-to-noise ratio, as background interference from scattered light is virtually eliminated.[2]

The ECL process for ruthenium complexes can be broadly categorized into two primary pathways: the annihilation pathway and the co-reactant pathway. While both lead to the generation of the light-emitting excited state, [Ru(bpy)3]2+*, the co-reactant pathway is far more common in analytical and diagnostic applications due to its efficiency in aqueous environments.[1]

Annihilation Pathway

The annihilation pathway involves the electrochemical generation of both the oxidized ([Ru(bpy)3]3+) and reduced ([Ru(bpy)3]+) forms of the ruthenium complex.[1][3] This is typically achieved by applying alternating potentials to the working electrode. The subsequent electron transfer reaction between these two species is highly energetic, leading to the formation of an excited-state complex that then decays, emitting a photon of light.[3][4][5]

The core reactions are:

-

Reduction: [Ru(bpy)3]2+ + e- → [Ru(bpy)3]+ (at a negative potential)

-

Oxidation: [Ru(bpy)3]2+ - e- → [Ru(bpy)3]3+ (at a positive potential)

-

Annihilation & Emission: [Ru(bpy)3]+ + [Ru(bpy)3]3+ → [Ru(bpy)3]2+* + [Ru(bpy)3]2+

-

Relaxation: [Ru(bpy)3]2+* → [Ru(bpy)3]2+ + hν (light)

While fundamentally important, the annihilation pathway is less practical for most bioassays as the negative potentials required for the reduction step can be problematic in aqueous solutions, often leading to the electrolysis of water.[1]

Co-reactant Pathway

The co-reactant pathway is the cornerstone of modern ECL-based diagnostics.[6] In this mechanism, a sacrificial chemical species, the co-reactant, is oxidized along with the ruthenium complex at the electrode. The oxidized co-reactant then undergoes a series of chemical transformations to produce a highly reducing intermediate. This intermediate then reacts with the oxidized ruthenium complex ([Ru(bpy)3]3+) to generate the light-emitting excited state, [Ru(bpy)3]2+*.[6]

Tri-n-propylamine (TPrA) is the most widely used co-reactant due to its high ECL efficiency.[7][8] The oxidative-reduction mechanism with TPrA proceeds as follows:

-

Initial Oxidation: Both [Ru(bpy)3]2+ and TPrA are oxidized at the electrode surface.[8]

-

[Ru(bpy)3]2+ - e- → [Ru(bpy)3]3+

-

TPrA - e- → TPrA•+ (TPrA cation radical)

-

-

Deprotonation: The unstable TPrA cation radical rapidly loses a proton to form a neutral TPrA radical (TPrA•).[7]

-

TPrA•+ → TPrA• + H+

-

-

Redox Reaction & Excitation: The highly reducing TPrA• radical reacts with [Ru(bpy)3]3+ in a highly exergonic electron transfer reaction, generating the excited state.[9]

-

[Ru(bpy)3]3+ + TPrA• → [Ru(bpy)3]2+* + Products

-

-

Light Emission: The excited state relaxes to the ground state, emitting a photon.[6]

-

[Ru(bpy)3]2+* → [Ru(bpy)3]2+ + hν (light)

-

This pathway is highly efficient as it regenerates the original [Ru(bpy)3]2+ complex, allowing a single ruthenium label to undergo many light-generating cycles, thus amplifying the signal.

Properties of Key Ruthenium Complexes

The photophysical and electrochemical properties of ruthenium complexes can be tuned by modifying the structure of their ligands. These modifications can impact factors such as emission wavelength, oxidation potential, and ECL efficiency. A comparative summary of key properties for [Ru(bpy)3]2+ and some of its derivatives is presented below.[10][11]

| Complex | Epa (V vs Ag/AgCl)[10] | λem (nm)[10] | ΦPL (%)[10] | Relative ECL Intensity (%)[10] |

| [Ru(bpy)3]2+ | 1.25 | 616 | 9.0 | 100 |

| [Ru(4,4'-dmb)3]2+ | 1.06 | 615 | 13.0 | 118 |

| [Ru(4,4'-dnb)3]2+ | 1.16 | 610 | 11.0 | 125 |

| [Ru(bpy)2(4-m-4'-cbpy)]2+ | 1.29 | 617 | 8.0 | 95 |

| [Ru(4,4'-dcbpy)3]2+ | 1.51 | 627 | 5.0 | 25 |

| [Ru(4,4'-deeb)3]2+ | 1.48 | 625 | 11.0 | 12 |

-

bpy: 2,2'-bipyridine

-

dmb: 4,4'-dimethyl-2,2'-bipyridine

-

dnb: 4,4'-dinonyl-2,2'-bipyridine

-

4-m-4'-cbpy: 4-methyl-4'-carboxy-2,2'-bipyridine

-

dcbpy: 4,4'-dicarboxy-2,2'-bipyridine

-

deeb: 4,4'-di(ethoxycarbonyl)-2,2'-bipyridine

-

Epa: Anodic peak potential.

-

λem: Photoluminescence emission maximum.

-

ΦPL: Photoluminescence quantum yield in aerated aqueous solution.

-

Relative ECL Intensity: Measured in phosphate (B84403) buffer with TPrA, relative to [Ru(bpy)3]2+.

It is noteworthy that a high photoluminescence quantum yield does not always directly correlate with high ECL intensity, indicating the complexity of the electrochemical and subsequent chemical steps involved in light generation.[10]

Experimental Protocols

A robust and reproducible ECL experiment requires careful preparation of reagents and a standardized procedure. The following outlines a typical protocol for a sandwich immunoassay, a common application in drug development and diagnostics.

Reagent Preparation

-

Wash Buffer (PBS-T): Phosphate-Buffered Saline (pH 7.4) with 0.05% (v/v) Tween-20.

-

Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBS-T.

-

ECL Read Buffer: 100-200 mM Phosphate Buffer (pH 7.5) containing 100 mM TPrA. Safety Note: TPrA is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Ruthenium Complex Conjugate: [Ru(bpy)3]2+ complex functionalized with an N-hydroxysuccinimide (NHS) ester for covalent linkage to a detection antibody, diluted in PBS.

Sandwich Immunoassay Workflow

This workflow describes the detection of a target analyte using a capture antibody immobilized on an electrode and a detection antibody labeled with a ruthenium complex.

-

Electrode Preparation: Clean the working electrode (e.g., screen-printed carbon or gold) according to the manufacturer's instructions.

-

Capture Antibody Immobilization: Incubate the electrode surface with a solution of the capture antibody (e.g., 10-20 µg/mL in PBS) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the electrode 3 times with PBS-T to remove any unbound antibody.

-

Blocking: Incubate the electrode with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.

-

Washing: Repeat the washing step (3x with PBS-T).

-

Sample Incubation: Apply the sample (containing the target analyte) to the electrode surface and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step (3x with PBS-T).

-

Detection Antibody Incubation: Apply the ruthenium-labeled detection antibody (e.g., 1-5 µg/mL in Blocking Buffer) and incubate for 1 hour at room temperature.

-

Final Wash: Perform a final, thorough wash (5x with PBS-T) to remove all unbound detection antibody.

-

ECL Measurement: Place the electrode in the ECL instrument. Add the ECL Read Buffer and apply the appropriate voltage waveform (e.g., a potential sweep or step from ~0 V to ~1.4 V vs. Ag/AgCl) to initiate the ECL reaction. The instrument's photomultiplier tube (PMT) will detect the emitted light, providing a quantitative signal proportional to the amount of analyte in the sample.

Applications in Drug Development and Research

The high sensitivity, broad dynamic range, and robustness of ECL technology have led to its widespread adoption in various stages of drug development and life science research.

-

Biomarker Discovery and Validation: ECL immunoassays are used to quantify potential protein biomarkers in complex biological matrices like serum, plasma, and tissue lysates.

-

Pharmacokinetics (PK) / Pharmacodynamics (PD): The technology enables precise measurement of drug concentrations and their physiological effects over time.

-

Immunogenicity Testing: ECL assays are the gold standard for detecting and characterizing anti-drug antibodies (ADAs), which is a critical step in assessing the safety of biotherapeutics.

-

Cell-Based Assays: ECL can be used to measure protein secretion from cells, receptor binding, and to quantify intracellular proteins through cell lysis.

-

Nucleic Acid Detection: The technology can be adapted for the highly sensitive detection of specific DNA or RNA sequences.[2]

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Electrochemiluminescence Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Scanning electrochemical microscopy study of ion annihilation electrogenerated chemiluminescence of rubrene and [Ru(bpy)3]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New perspectives on the annihilation electrogenerated chemiluminescence of mixed metal complexes in solution - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01570K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Electrogenerated chemiluminescence 69: the tris(2,2'-bipyridine)ruthenium(II), (Ru(bpy)3(2+))/tri-n-propylamine (TPrA) system revisited-a new route involving TPrA*+ cation radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 9. researchgate.net [researchgate.net]

- 10. Comparative study of ruthenium(II) tris(bipyridine) derivatives for electrochemiluminescence application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Technical Guide to the Safety and Handling of Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2

This technical guide provides an in-depth overview of the safety, handling, and experimental applications of the ruthenium complex, Bis(2,2′-bipyridine)-4′-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate), commonly referred to as this compound. This compound is a versatile tool in biomedical research, primarily utilized as a fluorescent label and in electrogenerated chemiluminescence (ECL) applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 136724-73-7 |

| Molecular Formula | C36H29F12N7O4P2Ru |

| Molecular Weight | 1014.66 g/mol |

| Appearance | Brown to red solid[1] |

| Solubility | Soluble in water[2] |

| Excitation Wavelength (λex) | 458 nm |

| Emission Wavelength (λem) | 628 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0)[3] |

| Purity | >97% |

Safety and Handling

2.1 Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses or goggles are essential to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.

-

Respiratory Protection: A dust respirator (e.g., N95) is recommended, especially when handling the powder form, to avoid inhalation.

-

Skin and Body Protection: A laboratory coat and appropriate footwear should be worn to protect the skin.

2.2 Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of the compound:

-

Long-term Storage: Store at -20°C for up to 12 months. For extended stability, some suppliers recommend storage for at least 2 years at -20°C.[3]

-

Short-term Storage: Can be stored at -20°C.

-

Shipping Conditions: Typically shipped at ambient temperature, but can also be shipped with an ice pack.

-

General Recommendations: Store in a cool, dark, and dry place, protected from light and moisture.[3] Keep the container tightly closed.

-

Solution Stability: Solutions of the compound are unstable and should be prepared fresh.[4] If storage in solvent is necessary, it is recommended to store at -80°C for up to one year.[3]

2.3 First Aid Measures

In case of exposure, the following first aid measures should be taken. These are based on general laboratory safety protocols for similar chemical compounds:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols and Applications

This compound is an activated ester of a ruthenium complex designed for acylating the side chain amines of amino acids.[5] This reactivity makes it a valuable tool for labeling proteins and other biomolecules.

3.1 Protein Labeling for Gel Electrophoresis

This compound is well-suited for staining proteins in 1D or 2D gels, offering sensitivity that can be superior to commonly used stains like SYPRO Ruby.[3][6]

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling proteins with this compound for gel analysis.

3.2 Electrogenerated Chemiluminescence (ECL) Detection

The ruthenium complex is a sensitive label for ECL-based detection of various analytes, including matrix metalloproteinases (MMPs) and viral antigens like EV71.[3][7] The following protocol is a general guideline adapted from procedures for similar Ru(bpy)3(2+)-based ECL probes.

Detailed ECL Protocol

-

Preparation of the Ru-labeled Detection Probe:

-

Dissolve this compound in an anhydrous organic solvent such as DMSO or DMF.

-

Add the antibody or other targeting biomolecule to the ruthenium complex solution. The NHS ester will react with primary amine groups on the biomolecule to form a stable amide bond.

-

Incubate the reaction mixture, typically for 1-2 hours at room temperature or overnight at 4°C.

-

Purify the labeled probe using size-exclusion chromatography or dialysis to remove unreacted ruthenium complex.

-

-

Immunoassay Procedure (Sandwich Format):

-

Immobilize a capture antibody on a solid support (e.g., magnetic beads).

-

Incubate the capture antibody-coated support with the sample containing the target analyte.

-

Wash to remove unbound sample components.

-

Add the Ru-labeled detection probe and incubate to form a sandwich complex (capture antibody - analyte - Ru-labeled detection antibody).

-

Wash to remove unbound detection probe.

-

-

ECL Measurement:

-

Resuspend the sandwich complex in an ECL buffer containing a co-reactant (e.g., tripropylamine, TPrA).

-

Introduce the sample into the ECL instrument.

-

Apply a voltage to initiate the ECL reaction and measure the emitted light. The intensity of the light is proportional to the amount of analyte in the sample.

-

ECL Reaction and Detection Workflow

Caption: General workflow for an ECL-based immunoassay using a Ru-labeled detection probe.

Cellular Uptake and Mechanism of Action

While a specific signaling pathway for this compound has not been elucidated, the general mechanisms of cellular uptake and action for similar ruthenium(II) polypyridyl complexes have been studied. These complexes are often taken up by cells through endocytosis.

Once inside the cell, these complexes can localize to various organelles, such as lysosomes and the Golgi apparatus. Upon photoactivation, some ruthenium complexes can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis. The specific intracellular targets and downstream signaling events can vary depending on the exact structure of the complex and the cell type.

Generalized Cellular Uptake and Action Pathway

Caption: A generalized pathway for the cellular uptake and action of ruthenium polypyridyl complexes.

This guide is intended for research purposes only and should not be used for diagnostic or therapeutic applications. Researchers should always consult the latest safety information and institutional guidelines before working with this or any other chemical compound.

References

- 1. This compound [cogershop.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound - CAS-Number 136724-73-7 - Order from Chemodex [chemodex.com]

- 4. Cellular uptake of highly-functionalized ruthenium(II) tris-bipyridine protein-surface mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

A Comprehensive Technical Guide to the Storage of Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 Powder

For researchers, scientists, and professionals in drug development, ensuring the stability and reactivity of labeling reagents is paramount. This guide provides an in-depth overview of the optimal storage conditions for the ruthenium-based dye, Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2, a compound widely utilized for its fluorescent and electrochemiluminescent properties in biological assays.

Core Principles of Storage

The stability of this compound powder is primarily influenced by three factors: temperature, moisture, and light. The presence of the N-hydroxysuccinimide (NHS) ester functional group makes the compound particularly susceptible to hydrolysis, which can lead to a significant loss of its amine-reactive labeling efficiency. Therefore, stringent control of the storage environment is crucial to maintain the compound's integrity over time.

Quantitative Storage Recommendations

To ensure the long-term stability and performance of this compound powder, the following storage conditions are recommended based on data from multiple suppliers.

| Parameter | Condition | Rationale |

| Temperature | -20°C for long-term storage | Minimizes the rate of degradation reactions.[1][2][3] |

| Room temperature for short-term shipping | Acceptable for transient periods, though not recommended for storage.[4][2][5] | |

| Atmosphere | Sealed container, preferably under inert gas | Prevents exposure to atmospheric moisture and oxygen, which can degrade the NHS ester.[1][6] |

| Moisture | Away from moisture, store under desiccating conditions | The NHS ester is highly susceptible to hydrolysis, which inactivates the molecule.[1][3][6] |

| Light | Protected from light | The compound is light-sensitive and can undergo photochemical degradation.[1][6] |

| Shelf Life (Powder) | At least 12 to 24 months when stored correctly | Under optimal conditions, the solid compound is stable for extended periods.[3][7] |

| In Solvent | -80°C for up to 6 months | Once dissolved, the compound is less stable and requires more stringent storage conditions.[1][4] |

| -20°C for up to 1 month | Suitable for shorter-term storage of solutions.[1][4] |

Experimental Protocols: Handling and Storage Workflow

Protocol for Handling and Storing this compound Powder

-

Receiving and Initial Storage:

-

Aliquoting and Use:

-

Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder, which would lead to rapid hydrolysis of the NHS ester.

-

If possible, handle the powder in a glove box or a controlled environment with low humidity. If a controlled environment is not available, work quickly and efficiently to minimize exposure to air.

-

Weigh out the desired amount of powder for immediate use. Do not prepare stock solutions for long-term storage unless absolutely necessary.[8]

-

For any unused powder, purge the vial with an inert gas (e.g., argon or nitrogen) before resealing tightly.[6]

-